molecular formula C4H7ClO3 B14067754 Butanoic acid, 4-chloro-3-hydroxy-, (3R)-

Butanoic acid, 4-chloro-3-hydroxy-, (3R)-

Cat. No.: B14067754
M. Wt: 138.55 g/mol
InChI Key: AKDAXGMVRMXFOO-GSVOUGTGSA-N
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Description

Butanoic acid, 4-chloro-3-hydroxy-, (3R)- is a chiral compound with the molecular formula C4H7ClO3. It is a derivative of butanoic acid, featuring a chlorine atom at the fourth position and a hydroxyl group at the third position. The (3R) configuration indicates the specific spatial arrangement of the hydroxyl group, which is crucial for its biological activity and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, 4-chloro-3-hydroxy-, (3R)- can be achieved through several methods:

    Chlorination of 3-Hydroxybutanoic Acid: This method involves the chlorination of 3-hydroxybutanoic acid using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to introduce the chlorine atom at the fourth position.

    Hydroxy Group Introduction: Another approach is to start with 4-chlorobutanoic acid and introduce the hydroxyl group at the third position through a hydroxylation reaction using appropriate oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Industrial Production Methods

Industrial production of Butanoic acid, 4-chloro-3-hydroxy-, (3R)- typically involves large-scale chlorination and hydroxylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can undergo nucleophilic substitution reactions with nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Hydroxide ions (OH-), amines (NH2-)

Major Products Formed

    Oxidation: Formation of 4-chloro-3-oxobutanoic acid

    Reduction: Reformation of 4-chloro-3-hydroxybutanoic acid

    Substitution: Formation of 4-hydroxy-3-hydroxybutanoic acid or 4-amino-3-hydroxybutanoic acid

Scientific Research Applications

Butanoic acid, 4-chloro-3-hydroxy-, (3R)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Butanoic acid, 4-chloro-3-hydroxy-, (3R)- involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid, 3-hydroxy-: Lacks the chlorine atom at the fourth position, resulting in different chemical and biological properties.

    Butanoic acid, 4-chloro-: Lacks the hydroxyl group at the third position, affecting its reactivity and applications.

Uniqueness

Butanoic acid, 4-chloro-3-hydroxy-, (3R)- is unique due to the presence of both the chlorine atom and the hydroxyl group, which confer distinct chemical reactivity and biological activity. Its chiral nature further adds to its specificity in interactions with biological molecules.

Properties

Molecular Formula

C4H7ClO3

Molecular Weight

138.55 g/mol

IUPAC Name

(3R)-4-chloro-3-hydroxybutanoic acid

InChI

InChI=1S/C4H7ClO3/c5-2-3(6)1-4(7)8/h3,6H,1-2H2,(H,7,8)/t3-/m1/s1

InChI Key

AKDAXGMVRMXFOO-GSVOUGTGSA-N

Isomeric SMILES

C([C@H](CCl)O)C(=O)O

Canonical SMILES

C(C(CCl)O)C(=O)O

Origin of Product

United States

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